REACTION_CXSMILES
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[C-:1]#N.[Na+].[CH:4]1(Br)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C[N:12]([CH:14]=O)C>>[CH:4]1([CH2:1][C:14]#[N:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|
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Name
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|
Quantity
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2.77 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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C1(CCCCC1)Br
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Name
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|
Quantity
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70 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was reacted for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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partitioned between EtOAc and H2O
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Type
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CUSTOM
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Details
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The resultant layers were separated
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Type
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CONCENTRATION
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Details
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the organic layer was concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude material was purified
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Name
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Type
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|
Smiles
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C1(CCCCC1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |